Cas no 71980-98-8 (Pseudomonic Acid C)

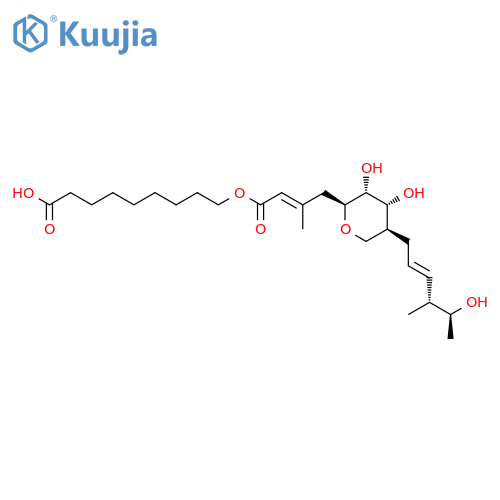

Pseudomonic Acid C structure

商品名:Pseudomonic Acid C

CAS番号:71980-98-8

MF:C26H44O8

メガワット:484.622769355774

CID:1061349

Pseudomonic Acid C 化学的及び物理的性質

名前と識別子

-

- Pseudomonic Acid C

- 9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[(E,4R,5S)-5-hydroxy-4-methylhex-2-enyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoic acid

- [2S-[2a(E),3b,4b,5a(2E,4S*,5R*)]]-9-[[3-Methyl-1-oxo-4-[tetrahydro-3,4-dihydroxy-5-(5-hydroxy-4-methyl-2-hexenyl)-2H-pyran-2-yl]-2-butenyl]oxy]nonanoic Acid

-

じっけんとくせい

- 密度みつど: 1.125

- ふってん: 656.193°C at 760 mmHg

- フラッシュポイント: 210.281°C

- 屈折率: 1.516

- PSA: 133.52000

- LogP: 3.38130

- ひせんこうど: D25 +7.64° (c = 0.78 in chloroform)

Pseudomonic Acid C 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P839530-10mg |

Pseudomonic Acid C |

71980-98-8 | 10mg |

$ 289.00 | 2023-09-06 | ||

| A2B Chem LLC | AH17004-50mg |

9-[[(2E)-4-[[(2S,3R,4R,5S)-3α,4α-Dihydroxy-5β-[(2E,4S,5S)-5-hydroxy-4-methyl-2-hexenyl]tetrahydro-2H-pyran]-2β-yl]-3-methyl-2-butenoyl]oxy]nonanoic acid |

71980-98-8 | 98% | 50mg |

$1435.00 | 2024-04-19 | |

| A2B Chem LLC | AH17004-100mg |

9-[[(2E)-4-[[(2S,3R,4R,5S)-3α,4α-Dihydroxy-5β-[(2E,4S,5S)-5-hydroxy-4-methyl-2-hexenyl]tetrahydro-2H-pyran]-2β-yl]-3-methyl-2-butenoyl]oxy]nonanoic acid |

71980-98-8 | 98% | 100mg |

$2285.00 | 2024-04-19 | |

| A2B Chem LLC | AH17004-10mg |

9-[[(2E)-4-[[(2S,3R,4R,5S)-3α,4α-Dihydroxy-5β-[(2E,4S,5S)-5-hydroxy-4-methyl-2-hexenyl]tetrahydro-2H-pyran]-2β-yl]-3-methyl-2-butenoyl]oxy]nonanoic acid |

71980-98-8 | 98% | 10mg |

$475.00 | 2024-04-19 | |

| 1PlusChem | 1P00FDV0-25mg |

9-[[(2E)-4-[[(2S,3R,4R,5S)-3α,4α-Dihydroxy-5β-[(2E,4S,5S)-5-hydroxy-4-methyl-2-hexenyl]tetrahydro-2H-pyran]-2β-yl]-3-methyl-2-butenoyl]oxy]nonanoic acid |

71980-98-8 | 98% | 25mg |

$1044.00 | 2024-04-21 | |

| 1PlusChem | 1P00FDV0-10mg |

9-[[(2E)-4-[[(2S,3R,4R,5S)-3α,4α-Dihydroxy-5β-[(2E,4S,5S)-5-hydroxy-4-methyl-2-hexenyl]tetrahydro-2H-pyran]-2β-yl]-3-methyl-2-butenoyl]oxy]nonanoic acid |

71980-98-8 | 98% | 10mg |

$540.00 | 2024-04-21 | |

| A2B Chem LLC | AH17004-5mg |

9-[[(2E)-4-[[(2S,3R,4R,5S)-3α,4α-Dihydroxy-5β-[(2E,4S,5S)-5-hydroxy-4-methyl-2-hexenyl]tetrahydro-2H-pyran]-2β-yl]-3-methyl-2-butenoyl]oxy]nonanoic acid |

71980-98-8 | 98% | 5mg |

$310.00 | 2024-04-19 | |

| AN HUI ZE SHENG Technology Co., Ltd. | P839530-100mg |

9-(((e)-4-((2s,3r,4r,5s)-3,4-dihydroxy-5-((4r,5s,e)-5-hydroxy-4-methylhex-2-en-1-yl)tetrahydro-2h-pyran-2-yl)-3-methylbut-2-enoyl)oxy)nonanoicacid |

71980-98-8 | 100mg |

¥16800.00 | 2023-09-15 | ||

| TRC | P839530-100mg |

Pseudomonic Acid C |

71980-98-8 | 100mg |

$ 2277.00 | 2023-09-06 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-476426-10 mg |

Pseudomonic Acid C, |

71980-98-8 | 10mg |

¥3,234.00 | 2023-07-10 |

Pseudomonic Acid C 関連文献

-

1. Index pages

-

Luoyi Wang,Zhongshu Song,Paul R. Race,James Spencer,Thomas J. Simpson,Matthew P. Crump,Christine L. Willis Chem. Sci. 2020 11 5221

-

Bo Li,Walter J. Wever,Christopher T. Walsh,Albert A. Bowers Nat. Prod. Rep. 2014 31 905

-

R. C. F. Jones Nat. Prod. Rep. 1985 2 401

-

Robert A. Hill,Andrew Sutherland Nat. Prod. Rep. 2020 37 1038

71980-98-8 (Pseudomonic Acid C) 関連製品

- 11032-79-4(α-Bungarotoxin)

- 12778-32-4(b-Bungarotoxin)

- 40980-51-6(Pseudomonic Acid B)

- 12650-69-0(Mupirocin)

- 73346-79-9(Mupirocin lithium)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量